molecular formula C17H23O4- B3055919 10-(Benzyloxy)-10-oxodecanoic acid CAS No. 67852-88-4

10-(Benzyloxy)-10-oxodecanoic acid

Cat. No.: B3055919
CAS No.: 67852-88-4
M. Wt: 291.4 g/mol
InChI Key: RARFDGQRJGLQCZ-UHFFFAOYSA-M
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Description

“10-(Benzyloxy)-10-oxodecanoic acid” suggests a compound that has a benzyloxy group (a benzene ring attached to an oxygen atom) and a decanoic acid group (a ten-carbon chain with a carboxylic acid group at the end). The “10-oxo” indicates the presence of a carbonyl group (C=O) on the tenth carbon .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through esterification or coupling reactions .


Molecular Structure Analysis

The molecular structure would likely include a benzene ring attached via an oxygen atom to a ten-carbon chain, with a carbonyl group on the tenth carbon and a carboxylic acid group at the end .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of esters and carboxylic acids, such as hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the benzyloxy and decanoic acid groups. For example, it might have moderate solubility in water due to the polar carboxylic acid group, but also some solubility in nonpolar solvents due to the benzene ring and long carbon chain .

Scientific Research Applications

Chemical Reactions and Product Formation

Research has shown that reactions involving fatty acid hydroperoxides, such as 10-hydroperoxyoctadec-8-enoic acid, generate products including 10-oxodecanoic acid. This reaction, studied in the context of hematin interaction, leads to various compounds, highlighting the potential of 10-oxodecanoic acid in chemical synthesis and transformations (Labeque & Marnett, 1988).

Synthesis and Characterization in Inorganic Chemistry

The synthesis of macrocycles involving compounds like 10-(Benzyloxy)-10-oxodecanoic acid is significant in inorganic chemistry. For instance, DO3MA was synthesized using a derivative of 10-formyl-1,4,7-tris(benzyloxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, indicating the compound's role in creating complex inorganic structures (Sang-Ihn et al., 1993).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if used as a drug, it would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “10-(Benzyloxy)-10-oxodecanoic acid” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to avoid inhaling or ingesting the compound .

Properties

IUPAC Name

10-oxo-10-phenylmethoxydecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c18-16(19)12-8-3-1-2-4-9-13-17(20)21-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2,(H,18,19)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARFDGQRJGLQCZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601480
Record name 10-(Benzyloxy)-10-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67852-88-4
Record name 10-(Benzyloxy)-10-oxodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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